molecular formula C21H19N3O3 B11295431 5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-3-(p-tolyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11295431
M. Wt: 361.4 g/mol
InChI Key: AWGODMCHXBHPOJ-UHFFFAOYSA-N
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Description

3-(4-METHYLPHENYL)-5-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound that features a tetrahydropyrimidine core substituted with a methylphenyl group and a tetrahydroquinoline carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLPHENYL)-5-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Tetrahydropyrimidine Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Methylphenyl Group: This step can be performed via Friedel-Crafts alkylation, where the tetrahydropyrimidine core is reacted with a methylphenyl halide in the presence of a Lewis acid catalyst.

    Attachment of the Tetrahydroquinoline Carbonyl Group: This can be accomplished through an amide coupling reaction, where the tetrahydropyrimidine derivative is reacted with a tetrahydroquinoline carboxylic acid derivative in the presence of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Biginelli reaction and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic methylphenyl group can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

3-(4-METHYLPHENYL)-5-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-(4-METHYLPHENYL)-5-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes and receptors, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-METHYLPHENYL)-5-(1,2,3,4-TETRAHYDROQUINOLINE-1-CARBONYL)-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its specific substitution pattern and the presence of both a tetrahydropyrimidine and a tetrahydroquinoline moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

5-(3,4-dihydro-2H-quinoline-1-carbonyl)-3-(4-methylphenyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C21H19N3O3/c1-14-8-10-16(11-9-14)24-20(26)17(13-22-21(24)27)19(25)23-12-4-6-15-5-2-3-7-18(15)23/h2-3,5,7-11,13H,4,6,12H2,1H3,(H,22,27)

InChI Key

AWGODMCHXBHPOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)N3CCCC4=CC=CC=C43

Origin of Product

United States

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